4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone
Description
4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone is a piperazine-derived compound featuring a tert-butyl-substituted phenyl ring and a 3-chlorophenyl group linked via a ketone moiety. Its IUPAC name is (4-tert-butylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone, with the molecular formula C21H24ClN2O and CAS number 260442-74-8 . This compound has been investigated for its inhibitory activity against Bacterial Fatty Acid Synthetase I (Bact inhA), demonstrating an IC50 of ~100,000 nM, indicating moderate potency . Its structural framework—a piperazinyl ketone with aromatic substituents—is common in medicinal chemistry, particularly in targeting neurotransmitter receptors or enzymes .
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O/c1-21(2,3)17-9-7-16(8-10-17)20(25)24-13-11-23(12-14-24)19-6-4-5-18(22)15-19/h4-10,15H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYJRTLQEAYIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone typically involves the reaction of 4-(Tert-butyl)phenyl ketone with 4-(3-chlorophenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceutical compounds due to its potential biological activity.
Drug Discovery: The compound serves as a lead compound in drug discovery programs aimed at identifying new therapeutic agents.
Material Science: It is used in the synthesis of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in substituents or core structures. Key comparisons include:
Piperazinyl Ketone Derivatives with Halogenated Aromatic Groups
1-(3-Chlorophenyl)-4-(4-isopropylbenzoyl)piperazine
- Structure : Replaces the tert-butyl group with an isopropyl substituent.
- Activity : Exhibits an IC50 of ~75,000 nM against Bact inhA, suggesting higher potency than the tert-butyl variant .
- Significance : The isopropyl group may enhance hydrophobic interactions or reduce steric hindrance compared to tert-butyl, improving binding affinity.
4-(Tert-butyl)phenyl 4-(2-fluorophenyl)piperazinyl ketone Structure: Substitutes the 3-chlorophenyl group with a 2-fluorophenyl moiety. Activity: No explicit IC50 reported, but fluorine’s electron-withdrawing nature may alter electronic properties and receptor binding . Synonym: MFCD01480931; CAS 432015-75-3 .
4-(Tert-butyl)phenyl 4-(2-methoxyphenyl)piperazinyl ketone Structure: Features a 2-methoxyphenyl group instead of 3-chlorophenyl. Activity: Methoxy groups typically increase solubility but may reduce membrane permeability. No activity data available . Synonym: MFCD01154420; CAS 260442-74-8 .
Analogs with Varied Core Structures
Agonodepside A Structure: Non-piperazine scaffold with a macrocyclic depsipeptide core. Activity: IC50 ~75,000 nM against Bact inhA, comparable to the tert-butyl piperazinyl ketone but mechanistically distinct . Significance: Highlights the role of core flexibility in target engagement.
β-(p-Chlorophenyl)phenethyl 4-(o-methoxyphenyl)piperazinyl ketone
- Structure : Incorporates a phenethyl linker between the ketone and aromatic groups.
- Activity : Lower toxicity profile but unquantified potency; structural elongation may affect bioavailability .
Data Table: Key Comparative Metrics
Structure-Activity Relationship (SAR) Insights
- Tert-butyl vs. Isopropyl : The tert-butyl group’s steric bulk may hinder optimal binding to Bact inhA compared to the smaller isopropyl group, explaining the latter’s lower IC50 .
- Halogen Position: 3-Chlorophenyl (meta) substitution vs.
- Aromatic vs. Aliphatic Linkers : Phenethyl-linked analogs (e.g., β-(p-chlorophenyl)phenethyl derivatives) show divergent pharmacokinetic profiles, emphasizing the ketone’s role in rigidity and binding .
Biological Activity
4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone (CAS No. 1108334) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
- Molecular Formula : C21H25ClN2O
- Molecular Weight : 356.89 g/mol
- Structure : The compound features a piperazine ring substituted with tert-butyl and chlorophenyl groups, which are critical for its biological activity.
Biological Activity Overview
The compound has been investigated for its potential as an anti-tubercular agent and other pharmacological properties. Notably, studies have highlighted its activity against Mycobacterium tuberculosis.
Anti-Tubercular Activity
A high-throughput screening of approximately 100,000 compounds identified several chemotypes with anti-tubercular activity, including derivatives related to piperazine structures. The compound's analogs demonstrated minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM against M. tuberculosis, indicating promising activity .
Structure-Activity Relationship (SAR)
Research has focused on optimizing the structure of piperazine derivatives to enhance their biological potency. The following table summarizes key findings regarding the SAR of related compounds:
| Compound | Substituents | MIC (µM) | Observations |
|---|---|---|---|
| 4PP-1 | Hydrogen at 4-position | 6.3 | Initial hit with moderate activity |
| 4PP-2 | p-tert-butyl at 4-position | 2.0 | Improved activity due to enhanced lipophilicity |
| 4PP-3 | p-tert-butyl + cyclohexylmethylene | 6.8 | Similar activity to initial hit |
| 4PP-4 | Phenyl at 4-position | 21 | Modest activity; structural changes decreased potency |
| 4PP-5 | Sulfonamide linkage | N/A | Loss of activity despite improved physicochemical properties |
These findings suggest that the presence of bulky groups like tert-butyl enhances the compound's lipophilicity and potentially its ability to penetrate bacterial membranes.
Pharmacological Studies
In addition to anti-tubercular properties, the compound has been evaluated for other pharmacological effects:
- Cytotoxicity : Initial studies indicate low cytotoxicity in mammalian cell lines, which is advantageous for therapeutic applications.
- Mechanism of Action : The compound appears to target MmpL3, a critical protein involved in the lipid transport system of M. tuberculosis, making it a valuable target for drug development .
Case Studies
Several research studies have explored the efficacy of piperazine derivatives similar to 4-(tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone:
- Study on Analog Efficacy : A study demonstrated that modifying substituents on the piperazine ring significantly affected the antimicrobial potency against M. tuberculosis. For instance, the introduction of a cyclohexyl group improved the MIC values compared to simpler analogs .
- Resistance Mechanism Investigation : Research has identified mutations in MmpL3 as a mechanism of resistance against certain piperazine derivatives, emphasizing the importance of understanding resistance pathways in drug design .
Q & A
Q. What are the established synthetic routes for 4-(tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone?
Methodological Answer: The synthesis typically involves coupling a piperazine derivative with an acyl chloride or activated carbonyl intermediate. Key steps include:
- Nucleophilic Acyl Substitution : Reacting 4-(3-chlorophenyl)piperazine with 4-(tert-butyl)benzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol or acetonitrile) .
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of piperazine to acyl chloride) and reaction time (12–24 hours at 60–80°C) .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (CDCl or DMSO-d) to confirm the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic/piperazine protons (δ 6.5–8.0 ppm) .
- Mass Spectrometry (HRMS) : ESI or EI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 387.2) .
- IR Spectroscopy : Stretching vibrations for ketone (C=O at ~1680 cm) and aryl C-Cl (750 cm) .
Advanced Research Questions
Q. How can computational methods optimize synthesis conditions for this compound?
Methodological Answer:
- Reaction Path Search : Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict transition states and intermediates, identifying energy barriers for acyl substitution .
- Solvent Optimization : COSMO-RS simulations evaluate solvent polarity effects on reaction kinetics (e.g., THF vs. DMF) .
- Condition Screening : Machine learning models (e.g., ICReDD’s workflow) prioritize experimental conditions (temperature, catalyst) based on historical reaction databases .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inconsistent cytotoxicity)?
Methodological Answer:
- Dose-Response Analysis : Validate activity thresholds using IC assays (e.g., MTT for cytotoxicity) across multiple cell lines (HeLa, MCF-7) .
- Meta-Analysis : Pool data from independent studies to assess statistical significance (e.g., p-value <0.05 via ANOVA) and identify confounding variables (e.g., assay protocols) .
- Target Specificity Profiling : Kinase inhibition assays or receptor binding studies (e.g., 5-HT for CNS activity) to clarify mechanisms .
Q. How is the pharmacodynamic profile modeled using binding affinity data?
Methodological Answer:
- Binding Assays : Radioligand displacement (e.g., H-spiperone for dopamine receptors) to calculate K values .
- Kinetic Modeling : Use the Cheng-Prusoff equation to correlate IC with K under varying substrate concentrations .
- QSAR Models : Regression analysis of substituent effects (e.g., tert-butyl hydrophobicity, Cl meta-substitution) on binding .
Q. What structure-activity relationship (SAR) insights exist for substituents on the aryl and piperazine moieties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
